molecular formula C14H20ClN3O B7556676 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea

Cat. No. B7556676
M. Wt: 281.78 g/mol
InChI Key: BNDVQEOTSJQNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea, also known as CMPU, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.

Mechanism of Action

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea is believed to act as a non-competitive antagonist of TRPV1 channels, meaning that it binds to a site on the channel other than the site where the agonist binds. This results in a decrease in the activity of the channel, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can decrease pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been shown to have anti-cancer effects, potentially through its modulation of ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in lab experiments is its high potency and selectivity for TRPV1 channels. However, one limitation is that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be difficult to solubilize, which can make it challenging to use in certain experimental setups.

Future Directions

There are several potential future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea. One area of interest is its potential as a therapeutic agent for pain and inflammation. Additionally, further research could explore its potential as a modulator of other ion channels, as well as its anti-cancer effects. Finally, research could also focus on developing more soluble forms of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea for use in lab experiments.

Synthesis Methods

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can be synthesized through the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylpiperidin-4-amine. The reaction is typically carried out in anhydrous conditions with a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea in a high yield.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has been studied for its potential as a modulator of TRPV1 channels, which are involved in pain sensation and inflammation. Studies have shown that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea can inhibit the activation of TRPV1 channels, leading to a decrease in pain and inflammation. Additionally, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea has also been studied for its potential as a modulator of other ion channels, such as the P2X7 receptor and the acid-sensing ion channel ASIC1a.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10-3-4-11(9-13(10)15)17-14(19)18(2)12-5-7-16-8-6-12/h3-4,9,12,16H,5-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDVQEOTSJQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-1-methyl-1-piperidin-4-ylurea

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